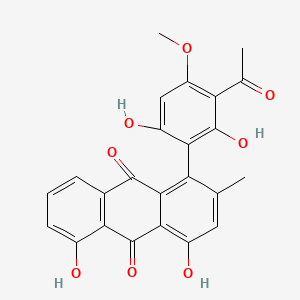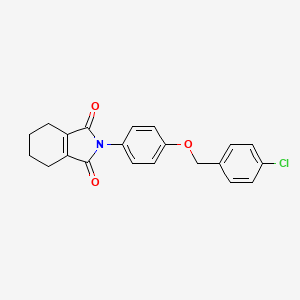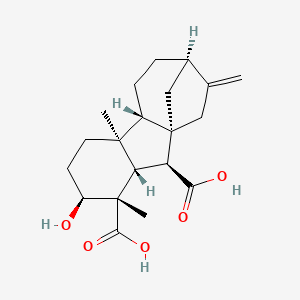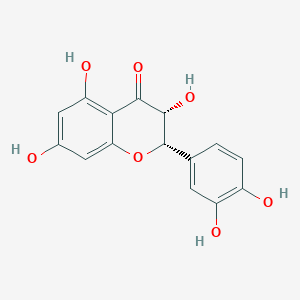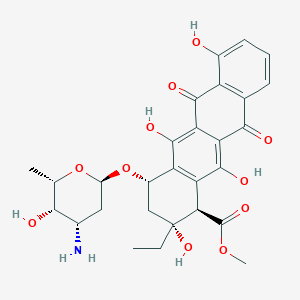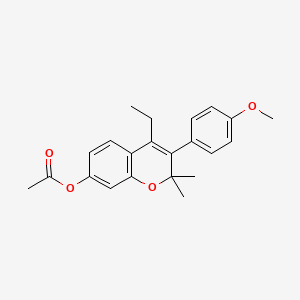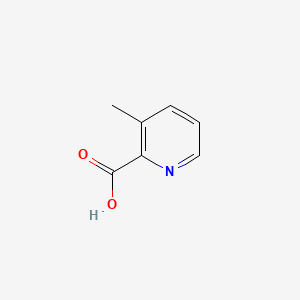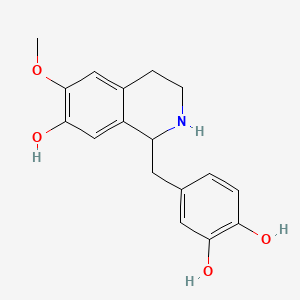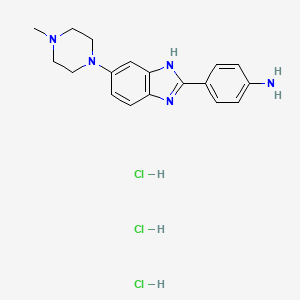
Panose
Overview
Description
D-Panose is a trisaccharide composed of three glucose units linked by α-1,4 and α-1,6 glycosidic bonds. It is a mildly sweet oligosaccharide and is known for its potential as a prebiotic candidate. D-Panose is found in various natural sources, including honey and Chinese rice wine .
Mechanism of Action
Target of Action
Panose, also known as D-Panose, is a type of functional sugar with diverse bioactivities . It is a trisaccharide composed of three glucose units pseudofirmus 703 .
Mode of Action
This compound’s interaction with its targets leads to various biochemical reactions. For instance, the enzyme Amy117 cleaves α-1, 4-glycosidic linkages of pullulan to generate this compound as the only hydrolysis product . This interaction results in the conversion of pullulan to this compound, indicating that this compound might be a product of enzymatic reactions involving pullulan .
Biochemical Pathways
It’s known that this compound is produced through the enzymatic conversion of pullulan . This process involves the cleavage of α-1, 4-glycosidic linkages in pullulan by the enzyme Amy117 . The downstream effects of these pathways could include the production of this compound and its subsequent roles in various biological activities.
Result of Action
This compound has been reported to have diverse bioactivities . It’s used in the food industry as a functional sugar . This compound-containing syrups are useful as prebiotics . Additionally, this compound has been reported to display anticarcinogenic activity . These molecular and cellular effects are likely the result of this compound’s interaction with its targets and its role in various biochemical pathways.
Biochemical Analysis
Biochemical Properties
Panose plays a significant role in biochemical reactions, particularly in the context of starch degradation. It is formed by the action of neopullulanase on pullulan. This compound interacts with several enzymes, including α-glucosidase and amyloglucosidase, which are involved in breaking down complex carbohydrates into simpler sugars . These interactions are crucial for the characterization of starch-degrading enzymes and for understanding the enzymatic conversion processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in carbohydrate metabolism, thereby impacting the overall metabolic flux within cells. This compound’s role in modulating gene expression and cell signaling pathways further underscores its importance in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like neopullulanase, which cleaves α-1,4-glycosidic linkages to generate this compound. This enzymatic activity highlights the importance of this compound in the degradation of complex carbohydrates. Additionally, this compound may influence enzyme inhibition or activation, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable under recommended storage conditions, with a stability of over two years when stored below -10°C or at ambient temperature . Long-term studies have shown that this compound can maintain its biochemical properties and continue to influence cellular functions over extended periods. Its degradation and stability may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular metabolism and function. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as α-glucosidase and amyloglucosidase, which play a role in breaking down complex carbohydrates into simpler sugars. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and its ability to influence cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Panose can be synthesized from sucrose and maltose through the dextransucrase acceptor reaction. This enzymatic process involves the transfer of glucose units to form the trisaccharide structure .
Industrial Production Methods
Large-scale production of D-Panose can be achieved using enzymatic reactors. These reactors utilize specific enzymes, such as pullulan hydrolases, to convert substrates like sucrose and maltose into D-Panose .
Chemical Reactions Analysis
Types of Reactions
D-Panose undergoes various chemical reactions, including glycosylation, oxidation, and reduction. These reactions are fundamental in carbohydrate chemistry and help in understanding the behavior of oligosaccharides .
Common Reagents and Conditions
Common reagents used in the reactions involving D-Panose include magnesium oxide nanoparticles for surface-assisted laser desorption-ionization time-of-flight mass spectrometry (SALDI-MS) and sodium hydroxide/sodium acetate for ion chromatography .
Major Products Formed
The major products formed from the reactions of D-Panose depend on the specific reaction conditions. For example, glycosylation reactions can lead to the formation of various glycosides, while oxidation reactions may produce different oxidized derivatives .
Scientific Research Applications
D-Panose has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Isomaltose: Another oligosaccharide with similar glycosidic linkages but different structural properties.
Maltotriose: A trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.
Panose: The β-anomer of D-This compound, differing in the configuration of the glycosidic bond.
Uniqueness
D-This compound is unique due to its specific glycosidic linkages and its potential as a prebiotic. Its ability to promote the growth of beneficial gut microbiota sets it apart from other similar oligosaccharides .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(22)9(24)16(6(23)2-20)34-18-15(30)13(28)11(26)8(33-18)4-31-17-14(29)12(27)10(25)7(3-21)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15+,16+,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLAHGAZPPEVDX-MQHGYYCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33401-87-5 | |
| Record name | Panose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33401-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB2AF4EE2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



